molecular formula C10H17NO4 B12545948 Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate CAS No. 863133-04-4

Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate

Cat. No.: B12545948
CAS No.: 863133-04-4
M. Wt: 215.25 g/mol
InChI Key: USRGYAHSBXUHEP-JTQLQIEISA-N
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Description

Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate is an organic compound with the molecular formula C9H15NO4. It is a derivative of proline, an amino acid, and contains a methoxy group and an oxopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate typically involves the esterification of 2-(3-methoxy-3-oxopropyl)-D-proline. The reaction is carried out under acidic conditions using methanol as the solvent. The process involves the following steps:

    Activation of the carboxyl group: The carboxyl group of 2-(3-methoxy-3-oxopropyl)-D-proline is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Esterification: The activated carboxyl group reacts with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The oxopropyl group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and oxopropyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-methoxy-3-oxopropyl)-L-prolinate: A stereoisomer with similar chemical properties but different biological activity.

    Ethyl 2-(3-methoxy-3-oxopropyl)-D-prolinate: An ethyl ester derivative with slightly different reactivity.

    Methyl 2-(3-hydroxy-3-oxopropyl)-D-prolinate: A hydroxylated derivative with different chemical and biological properties.

Uniqueness

Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

CAS No.

863133-04-4

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

methyl (2S)-2-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C10H17NO4/c1-14-8(12)4-6-10(9(13)15-2)5-3-7-11-10/h11H,3-7H2,1-2H3/t10-/m0/s1

InChI Key

USRGYAHSBXUHEP-JTQLQIEISA-N

Isomeric SMILES

COC(=O)CC[C@@]1(CCCN1)C(=O)OC

Canonical SMILES

COC(=O)CCC1(CCCN1)C(=O)OC

Origin of Product

United States

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